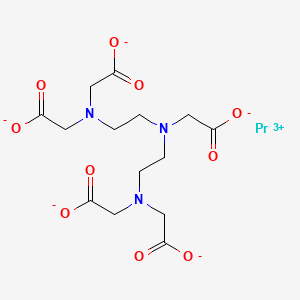

Praseodymium dtpa

Description

Properties

CAS No. |

20694-19-3 |

|---|---|

Molecular Formula |

C14H18N3O10Pr-2 |

Molecular Weight |

529.21 g/mol |

IUPAC Name |

2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;praseodymium(3+) |

InChI |

InChI=1S/C14H23N3O10.Pr/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+3/p-5 |

InChI Key |

YBHUKTJVJRSNOC-UHFFFAOYSA-I |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Pr+3] |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Pr+3] |

Other CAS No. |

20694-19-3 |

Synonyms |

Pr(DTPA)2- Pr-DTPA praseodymium DTPA |

Origin of Product |

United States |

Synthetic Methodologies for Praseodymium Dtpa Complexes and Derivatives

Direct Complexation Synthesis Approaches

The most straightforward method for preparing Pr-DTPA is through the direct reaction of a praseodymium(III) salt with the DTPA ligand in an aqueous solution. ntu.edu.sgnih.gov This approach relies on the strong affinity of the lanthanide ion for the multidentate chelating agent.

Common praseodymium starting materials include praseodymium(III) chloride (PrCl₃) and praseodymium(III,IV) oxide (Pr₆O₁₁). wikipedia.orgwikipedia.org Praseodymium(III) chloride is often used due to its solubility in water. wikipedia.org The synthesis typically involves dissolving the DTPA ligand in water and adjusting the pH to a range of 5.5 to 7.0 with a base, such as ammonium (B1175870) hydroxide (B78521), to deprotonate the carboxylic acid groups of the ligand, making it a more effective chelator. ntu.edu.sgnih.gov Subsequently, an aqueous solution of PrCl₃ is added to the ligand solution, often with stirring, to facilitate the complexation reaction. nih.gov Using a slight excess of the metal salt can help drive the reaction to completion. jove.com

Alternatively, praseodymium oxides can serve as the praseodymium source. wikipedia.org For instance, praseodymium carbonate, which can be derived from the oxide, can be dissolved in an aqueous solution of DTPA. doi.org The reaction of praseodymium(III) carbonate with DTPA in water leads to the formation of the Pr-DTPA complex.

A general representation of the direct complexation reaction is: Pr³⁺ + DTPA⁵⁻ → [Pr(DTPA)]²⁻

The stability of the resulting complex is a critical factor, and while Pr-DTPA complexes are generally stable, their stability can be influenced by factors such as pH. nih.govresearchgate.net

Ligand Design and Modification Strategies for DTPA Derivatives

To tailor the properties of the praseodymium complex for specific applications, the DTPA ligand itself can be chemically modified. These modifications can enhance stability, alter solubility, or introduce functional groups for conjugation to other molecules. iaea.orgrsc.org

One common strategy involves the formation of DTPA-bis(amide) derivatives. This is often achieved by reacting DTPA-bis(anhydride) with a primary or secondary amine. iaea.orgacs.org The anhydride (B1165640) is a reactive intermediate that readily undergoes nucleophilic attack by the amine to form amide bonds. This approach allows for the introduction of a wide variety of substituents onto the DTPA backbone. For example, reacting DTPA-bis(anhydride) with amines can yield derivatives with altered pharmacokinetic properties. iaea.org

Another approach is to attach substituents via an amide linkage to one of the carboxylate groups of the preformed DTPA ligand. rsc.org This can be accomplished using coupling reagents to facilitate the reaction between an amine-containing substituent and the DTPA. While this method is versatile, it can sometimes lead to mixtures of products that require extensive purification. rsc.org

The synthesis of DTPA derivatives can also involve direct bonding of substituents to the diethylenetriamine (B155796) core, although this is a more complex synthetic route. rsc.org These modifications are crucial for developing advanced materials, such as those used in targeted molecular imaging or therapy. For instance, DTPA derivatives have been synthesized with chromophores to create fluorescent probes. scispace.com

| DTPA Derivative | Synthetic Strategy | Purpose of Modification |

| DTPA-bis(amide) | Reaction of DTPA-bis(anhydride) with an amine. iaea.orgacs.org | Introduce functional groups, alter solubility and pharmacokinetics. iaea.org |

| Mono-substituted DTPA | Coupling reagents to link a substituent to a DTPA carboxylate group. rsc.org | Targeted delivery, attachment of imaging or therapeutic moieties. rsc.org |

| DTPA-bis(melamine) | Acylation of DTPA dianhydride with melamine. scispace.com | Creation of fluorescent probes. scispace.com |

| Porphyrin-DTPA conjugates | Reaction of DTPA dianhydride with an amino-functionalized porphyrin. rsc.org | Development of bimetallic complexes for imaging applications. rsc.org |

Optimization of Reaction Conditions for Praseodymium DTPA Formation

The successful synthesis of Pr-DTPA complexes with high yield and purity hinges on the careful control of several reaction parameters.

pH: The pH of the reaction medium is arguably the most critical factor. The complexation of lanthanides with DTPA is highly pH-dependent. researchgate.net The DTPA ligand has multiple acidic protons, and its chelating ability is significantly enhanced upon deprotonation. The reaction is typically carried out in a pH range of 5.5 to 7.0 to ensure that the carboxylate groups are available for coordination with the praseodymium ion. ntu.edu.sgnih.gov At lower pH values, protonation of the ligand competes with metal binding, leading to reduced complex stability. nih.govresearchgate.net Conversely, at high pH, the formation of insoluble praseodymium hydroxides can occur. nih.gov

Stoichiometry: The molar ratio of the praseodymium salt to the DTPA ligand is another important consideration. While a 1:1 stoichiometric ratio is ideal, in practice, a slight excess of the metal ion is often used to drive the complexation to completion and simplify the purification process by ensuring that no free ligand remains. nih.govjove.com

Temperature and Reaction Time: The complexation reaction is generally carried out at room temperature or with gentle heating to facilitate the dissolution of reactants and enhance the reaction rate. rsc.org The reaction time can vary depending on the specific reactants and conditions, but it is often allowed to proceed for several hours to ensure complete complex formation. scispace.com

Solvent: The synthesis of Pr-DTPA is almost exclusively performed in aqueous solutions due to the solubility of the reactants and the final complex. ntu.edu.sgnih.gov In the case of DTPA derivatives that may have limited water solubility, co-solvents such as dimethylformamide (DMF) or isopropanol (B130326) may be used. iaea.orgmdpi.com

| Parameter | Optimal Range/Condition | Reasoning |

| pH | 5.5 - 7.0 | Maximizes ligand deprotonation for effective chelation while avoiding metal hydroxide precipitation. ntu.edu.sgnih.govnih.gov |

| Stoichiometry (Pr³⁺:DTPA) | ~1:1 (often with slight excess of Pr³⁺) | Drives reaction to completion and simplifies purification. nih.govjove.com |

| Temperature | Room temperature to moderate heating (e.g., 50-80°C) | Facilitates dissolution and increases reaction rate without promoting side reactions. scispace.comrsc.orgmdpi.com |

| Solvent | Water | Good solubility for reactants and the final complex. ntu.edu.sgnih.gov |

Purification and Isolation Techniques for this compound

After the synthesis, the Pr-DTPA complex must be purified to remove unreacted starting materials, byproducts, and any excess metal ions. The choice of purification method depends on the nature of the impurities.

Precipitation: In some cases, the Pr-DTPA complex can be isolated by precipitation. For example, adding a solvent in which the complex is insoluble, such as acetone (B3395972) or diethyl ether, can cause the product to precipitate out of the aqueous solution. iaea.org

Dialysis: Dialysis is a common and effective method for removing excess, uncomplexed metal ions and other small molecule impurities. ntu.edu.sgnih.govjove.com The reaction mixture is placed in a dialysis bag with a specific molecular weight cutoff and dialyzed against deionized water. The smaller, unbound metal ions pass through the membrane, while the larger Pr-DTPA complex is retained. nih.gov

Chromatography: Various chromatographic techniques can be employed for purification.

Ion-exchange chromatography is particularly useful for separating the negatively charged [Pr(DTPA)]²⁻ complex from any unreacted, positively charged Pr³⁺ ions. slideshare.net

High-performance liquid chromatography (HPLC) can be used for high-purity isolation of the desired complex, especially for derivatives where subtle differences in structure need to be resolved. nih.gov

Verification of Purity: The absence of free praseodymium ions in the purified product is often verified using a colorimetric indicator test with dyes like xylenol orange or arsenazo III. ntu.edu.sgnih.gov These indicators change color in the presence of free lanthanide ions, providing a qualitative or quantitative measure of purity. ntu.edu.sgnih.gov

Coordination Chemistry and Solution Dynamics of Praseodymium Dtpa

Ligand-Metal Coordination Modes and Stoichiometry

Diethylenetriaminepentaacetic acid is a potentially octadentate ligand, featuring three nitrogen atoms and five carboxylate groups that can participate in metal coordination. wikipedia.org In its complexes with lanthanides, including praseodymium, DTPA typically utilizes all eight donor sites to envelop the metal ion. idu.ac.idd-nb.info Studies on analogous lanthanide complexes, such as with Europium(III), have provided strong evidence through luminescence spectroscopy and density functional theory (DFT) calculations that DTPA behaves as an octadentate ligand. acs.org This multidentate binding leads to the formation of a highly stable chelate structure, effectively sequestering the Pr(III) ion.

The coordination number for lighter lanthanide ions like praseodymium is commonly nine. idu.ac.id Given the octadentate nature of the DTPA ligand when complexed with Pr(III), the ninth coordination site in the inner sphere is typically occupied by a single water molecule. d-nb.infoacs.org This has been confirmed for the analogous Eu-DTPA complex, which is known to be nine-coordinate with one inner-sphere water molecule (q=1). d-nb.inforsc.org The presence of this coordinated water molecule is a key feature of the complex's structure in aqueous solution. While it has been noted that reliable parameters for experimentally determining the hydration number for praseodymium complexes can be challenging to establish, the behavior of analogous lanthanide complexes provides a strong model. spindynamics.org In the protonated complex, EuHL⁻, the europium ion is also coordinated by an octadentate DTPA ligand and one water molecule. acs.org

Thermodynamic Stability and Formation Constants

The Pr-DTPA complex exhibits high thermodynamic stability, a characteristic feature of lanthanide complexes with polyaminopolycarboxylate ligands. nih.gov This stability is quantified by the formation constant (β), which describes the equilibrium between the free metal ion, the ligand, and the resulting complex.

The equilibrium parameters for Pr-DTPA complexation, including stability constants, are determined using various analytical techniques. Spectrographic methods have been employed to study the complexation of Pr(III) with DTPA across a wide pH range, allowing for the calculation of stability constants for different protonated and normal complex species. iaea.org Potentiometric titration is another common and powerful method used to determine both the acid dissociation constants (pKa) of the ligand and the stability constants of the metal complexes. acs.orgresearchgate.net Other techniques, such as luminescence spectroscopy and liquid-liquid metal partitioning studies, also provide valuable data for characterizing these equilibria. acs.orgosti.gov

A spectrographic study calculated the stability constant (log K) for the normal complex, PrL²⁻, to be 21.30. iaea.org

Table 1: Selected Stability Constants for Praseodymium-DTPA Complexes

| Complex Species | log K | Method | Reference |

|---|---|---|---|

| PrL²⁻ | 21.30 | Spectrographic | iaea.org |

Note: L represents the fully deprotonated DTPA⁵⁻ ligand. Conditions for reported values may vary between studies.

Several factors influence the thermodynamic stability of the Pr-DTPA complex.

pH: The stability is highly dependent on the pH of the solution. Lowering the pH leads to protonation of the DTPA ligand's carboxylate and amine groups, which then compete with the Pr(III) ion for coordination sites, resulting in decreased complex formation and stability. researchgate.net

Ionic Strength: The ionic strength of the medium can affect the activity coefficients of the ions involved in the equilibrium, thereby influencing the measured stability constants. researchgate.net

Ionic Radius: Within the lanthanide series, the stability of DTPA complexes generally increases from the lighter to the middle rare earth elements (from La³⁺ to Gd³⁺/Tb³⁺). researchgate.netresearchgate.net This trend is attributed to the increasing charge density of the cations due to lanthanide contraction, which leads to stronger electrostatic interactions with the ligand. researchgate.net

Temperature: The complexation of lanthanides with DTPA is an exothermic process. Consequently, an increase in temperature leads to a decrease in the stability constants of the complexes. acs.org For instance, the stability constants for Nd-DTPA and Eu-DTPA decrease by about ten-fold as the temperature rises from 10 to 70 °C. acs.org

Kinetic Studies of Complexation and Decomplexation

The kinetics of the formation (complexation) and dissociation (decomplexation) of the Pr-DTPA complex are critical for applications involving separation processes. These reactions can be influenced by the presence of other ions and the solution conditions.

Kinetic studies involving the separation of praseodymium and neodymium have revealed that the complex formation rate of Nd(III) with DTPA is faster than that of Pr(III) in aqueous nitrate (B79036) solutions. researchgate.netcip.com.cn This difference in complexation rates is a key factor in kinetic-based separation methods. researchgate.net The slower dissociation of the metal-ligand complex is often the rate-limiting step in exchange reactions. researchgate.net

The dissociation of lanthanide-DTPA complexes can proceed through different pathways, including spontaneous, proton-assisted, and metal-ion-assisted routes. The proton-assisted pathway often dominates in acidic solutions. acs.org

Variable temperature ¹⁷O NMR studies on Pr-DTPA have revealed a fluxional process within the complex, attributed to the rotation of the carboxylate groups. acs.org This internal dynamic process has a relatively low activation free energy barrier of about 45 kJ mol⁻¹, which is significantly lower than the energy barrier required for the complete decomplexation of the ligand. acs.org

Table 2: Comparative Kinetic Data for Lanthanide-DTPA Systems

| Kinetic Process | Observation | Lanthanides Compared | Reference |

|---|---|---|---|

| Complex Formation Rate | k(Nd-DTPA) > k(Pr-DTPA) | Pr(III), Nd(III) | researchgate.netcip.com.cn |

| Intramolecular Dynamics | Fluxional carboxylate rotation observed | Pr(III) | acs.org |

Reaction Mechanisms and Rate Laws

The formation of the praseodymium-DTPA complex, [Pr(DTPA)]²⁻, in aqueous solution is a rapid process. nih.gov Kinetic studies of lanthanide-DTPA complexation are often performed using stopped-flow spectrophotometry, monitoring changes in the visible spectrum of an indicator ligand like Arsenazo III as it is displaced by DTPA. researchgate.netrsc.org Under pseudo-first-order conditions, where the DTPA concentration is in significant excess, the reaction follows a first-order approach to equilibrium. researchgate.netosti.gov This allows for the simultaneous determination of both the complex formation and dissociation rate constants. researchgate.netrsc.org

Where L represents a competing ligand (like a buffer or indicator dye) and the primes denote various protonation states. The reaction mechanism for lanthanide-DTPA formation is generally considered to be associative. nih.gov The rate of the complex formation reaction for lanthanide ions with DTPA has been shown to have a direct dependence on the hydrogen ion concentration, [H⁺]. researchgate.netrsc.org In buffered systems, such as those containing lactate (B86563), the exchange of the lanthanide ion from its lactate complexes to the DTPA ligand can be the rate-governing step. researchgate.net

Kinetic studies on the complexation of europium, a lanthanide neighbor of praseodymium, with DTPA have shown that the total formation rate constant is highly dependent on the speciation of DTPA, with values ranging significantly with pH changes. researchgate.net For instance, in one study, the observed rate constant for Eu(III) complexation at pH 3.6 was approximately 43 s⁻¹. osti.gov

Influence of pH and Buffer Systems on Kinetics

The kinetics of Praseodymium-DTPA formation and dissociation are profoundly influenced by the pH of the solution and the nature of any buffer systems present. researchgate.netosti.gov The rate of complex formation generally decreases as the pH increases. researchgate.net This is linked to the protonation state of the DTPA ligand; different protonated species of DTPA exhibit different reaction rates. researchgate.net

The dissociation of the [Pr(DTPA)]²⁻ complex is also pH-dependent. For the analogous gadolinium complex, Gd(DTPA)²⁻, the ligand exchange reaction rate shows a minimum at a pH of approximately 8.5, increasing at both higher and lower pH values. acs.org The increased rate at lower pH is attributed to proton-assisted dissociation, while the increase at higher pH involves hydroxide-assisted pathways or reactions with less protonated forms of an attacking ligand. acs.org

Buffer systems can participate directly in the reaction mechanism. nih.gov In TALSPEAK (Trivalent Actinide Lanthanide Separations by Phosphorus-reagent Extraction from Aqueous Komplexes) systems, which utilize DTPA, a lactic acid buffer not only maintains the pH but also enhances phase transfer kinetics. researchgate.net The dissociation rate of lanthanide-DTPA complexes has been observed to be inversely dependent on the total lactate concentration, indicating competition between the lactate and DTPA for the metal ion. researchgate.netrsc.org Conversely, the presence of citrate (B86180) ions in a buffer system can lead to a decrease in reaction rates at higher buffer concentrations and pH. researchgate.net

| Condition | Effect on Kinetics | Reference |

| Increasing pH | Decreases the rate of complex formation. | researchgate.net |

| Decreasing pH (Acidic) | Increases the rate of complex formation (direct dependence on [H⁺]). | researchgate.netrsc.org |

| pH Variation (Gd-DTPA) | Minimum dissociation rate around pH 8.5. | acs.org |

| Lactate Buffer | Dissociation rate is inversely dependent on total lactate concentration. | researchgate.netrsc.org |

| Citrate Buffer | Decreases reaction rates at higher buffer concentrations and pH. | researchgate.net |

Ligand Exchange Dynamics

Ligand exchange dynamics refer to the substitution of the DTPA ligand in the [Pr(DTPA)]²⁻ complex by another chelating agent, or the exchange of the praseodymium ion between two different ligands. These reactions are crucial for understanding the stability of the complex in multicomponent systems. Studies on the analogous Gd(DTPA)²⁻ complex show that these exchange reactions are generally slow, with half-lives that can extend to many hours depending on the conditions. acs.org

The mechanism for ligand exchange typically involves the direct, bimolecular attack of the incoming ligand on the metal complex. acs.org This leads to the formation of a transient, ternary intermediate (e.g., [Gd(DTPA)(TTHA)]) where both ligands are simultaneously coordinated to the metal ion. acs.org The rate of these reactions is directly proportional to the concentration of the attacking ligand. acs.org The ninth coordination site, occupied by a water molecule, is thought to be the initial point of attack for a carboxylate group from the incoming ligand. acs.org

The presence of a free ligand in solution can also accelerate intramolecular rearrangement processes within the complex. acs.org

Intramolecular Dynamics and Stereochemical Exchange

The [Pr(DTPA)]²⁻ complex is not a rigid structure in solution; it exhibits a range of dynamic processes, including the interconversion between stereoisomers and the movement of its constituent parts. researchgate.netacs.org These intramolecular dynamics have been extensively studied using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly variable-temperature ¹⁷O NMR. researchgate.netacs.orgscispace.com

Racemization Processes in Solution

The [Pr(DTPA)]²⁻ complex is chiral and exists in solution as a pair of enantiomers. These enantiomers can interconvert through a process known as racemization. researchgate.netresearchgate.net This dynamic exchange between the two enantiomeric forms is a common feature of lanthanide-DTPA complexes. researchgate.netacs.orgresearchgate.net The free energy of activation for this intramolecular process has been observed to increase slightly with the decreasing ionic radius of the lanthanide ion across the series (from Pr to Ho). researchgate.net For the Pr-DTPA complex, the activation free energy for racemization is higher than that for the fluxionality of the carboxylate groups, indicating that these are distinct and independent dynamic processes. researchgate.netacs.orgscispace.comnih.gov

Fluxional Behavior of Carboxylate Groups

Variable-temperature ¹⁷O NMR studies have provided direct evidence for the fluxional behavior of the carboxylate groups in the [Pr(DTPA)]²⁻ complex. researchgate.netacs.org The spectra show coalescence events that are characteristic of a chemical exchange process. researchgate.netacs.org This dynamic behavior is attributed to the rotation of the carboxylate groups, which involves the interchange of the coordinated and non-coordinated oxygen atoms of the carboxylate moieties. researchgate.netacs.orgscispace.com

Water Molecule Exchange Kinetics

The single water molecule coordinated to the praseodymium ion in the [Pr(DTPA)(H₂O)]²⁻ complex undergoes rapid exchange with bulk water molecules in the solvent. nih.gov While direct kinetic data for the Pr-DTPA complex is scarce, extensive studies on the analogous Gd-DTPA complex provide valuable insight. The water-exchange rate constant (kex) for [Gd(DTPA)(H₂O)]²⁻ at 298 K is (4.1 ± 0.3) × 10⁶ s⁻¹, which corresponds to a water residence lifetime (τM) of about 244 ns. researchgate.net

The mechanism for this exchange is considered to be dissociative (D mechanism), where the rate-determining step is the breaking of the Gd-OH₂ bond. researchgate.net This is supported by large, positive activation volumes and entropies. researchgate.net For lanthanide-DTPA complexes, the activation free energy for the exchange of the coordinated water molecule is estimated to be around 35 kJ mol⁻¹. scispace.comnih.gov Importantly, the fluxional behavior of the carboxylate groups is not believed to significantly impact the residence time of the coordinated water molecule, suggesting the two dynamic processes are independent. researchgate.netacs.orgscispace.comnih.gov

| Dynamic Process | Activation Free Energy (ΔG‡) | Method | Reference |

| Carboxylate Group Rotation (Pr-DTPA) | ~45 kJ mol⁻¹ | ¹⁷O NMR | researchgate.netacs.orgscispace.comnih.gov |

| Racemization (Ln-DTPA) | >45 kJ mol⁻¹ | NMR | researchgate.netacs.orgresearchgate.net |

| Water Molecule Exchange (Ln-DTPA) | ~35 kJ mol⁻¹ | NMR | scispace.comnih.gov |

Spectroscopic and Nuclear Magnetic Resonance Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy of Praseodymium DTPA

NMR spectroscopy is a powerful tool for studying paramagnetic lanthanide complexes like Pr-DTPA. The presence of the paramagnetic Pr(III) ion significantly influences the NMR parameters of the ligand nuclei, offering a window into the complex's behavior.

Paramagnetic NMR studies, particularly those involving temperature and pressure variations, are crucial for understanding the dynamics of lanthanide complexes.

¹⁷O NMR: Oxygen-17 NMR is particularly informative for studying the dynamics of the carboxylate groups and the coordinated water molecule in Ln-DTPA complexes. researchgate.net Studies on various Ln-DTPA chelates, including Pr-DTPA, have been conducted using variable temperature ¹⁷O NMR to characterize their internal dynamics. acs.org For the Pr-DTPA complex, ¹⁷O NMR spectra reveal coalescence events that are attributed to the rotation of the carboxylate groups. acs.orgresearchgate.net This fluxional process involves the interchange of the coordinated and noncoordinated oxygen atoms of the carboxylate groups. acs.org The line width of the ¹⁷O signal is influenced by both quadrupole relaxation and chemical exchange mechanisms. researchgate.net Variable temperature ¹⁷O NMR spectra for Pr-DTPA show distinct chemical shift variations, highlighting the dynamic processes occurring in solution. researchgate.net

¹H NMRD: While detailed ¹H Nuclear Magnetic Relaxation Dispersion (NMRD) profiles are more commonly reported for Gadolinium-based complexes due to their relevance as MRI contrast agents, the underlying principles apply to other paramagnetic lanthanide complexes. researchgate.net The relaxivity of paramagnetic complexes is analyzed using models that consider inner-sphere and outer-sphere relaxation mechanisms. researchgate.net For Pr-DTPA, the paramagnetic effect of the Pr(III) ion enhances the relaxation rates of surrounding water protons, a phenomenon that can be studied through relaxivity measurements.

The paramagnetic Pr(III) ion in the DTPA complex induces significant shifts in the NMR signals of the ligand's nuclei, known as Lanthanide-Induced Shifts (LIS). These shifts are a valuable source of structural and electronic information. scispace.com The LIS arises from two main contributions: the through-space pseudocontact shift and the through-bond contact shift.

Analysis of LIS in the NMR spectra of Ln-DTPA complexes, where Ln can be Pr, helps in determining the structure of the complex in solution. researchgate.net The temperature dependence of LIS is a key characteristic; for many lanthanide complexes, this dependence is linear with the inverse of temperature (1/T), following the Curie law. researchgate.netrsc.org This relationship allows for the use of complexes like [Ln(H2O)(DTPA)]²⁻ as NMR thermometric sensors. researchgate.net Studies on ketones using tris(dipivalomethanato)praseodymium, a common shift reagent, have shown that the induced shifts are generally larger than those produced by analogous europium complexes, highlighting the strong shifting ability of praseodymium. rsc.org

Variable temperature (VT) NMR spectroscopy is a primary method for investigating the dynamic processes within the Pr-DTPA complex. kuleuven.becapes.gov.br Both ¹H and ¹³C VT-NMR studies have been used to characterize the solution structure and dynamics of Ln(III)-DTPA complexes, including those of Praseodymium and Europium. researchgate.net

At low temperatures (e.g., 0-25°C), complexes like Pr(DTPA)²⁻ are in slow exchange on the NMR timescale, meaning the individual proton signals of the chemically inequivalent protons can be resolved. researchgate.net As the temperature is raised, the rate of intramolecular rearrangements increases, leading to the coalescence of signals. researchgate.net For Ln(DTPA)²⁻, the number of proton resonances decreases from 18 to 9 at higher temperatures, which is consistent with the rapid exchange between the two enantiomeric forms of the complex. researchgate.netacs.org

Furthermore, ¹⁷O VT-NMR studies on Pr-DTPA have identified a fluxional process ascribed to the rotation of the carboxylate groups. acs.org The activation free energy for this process in Pr-DTPA was found to be approximately 45 kJ mol⁻¹, which is notably lower than the energy barrier for the racemization process. acs.org

Table 1: Activation Free Energy for Dynamic Processes in Ln-DTPA Complexes This table is interactive. Click on the headers to sort the data.

| Lanthanide Ion | Dynamic Process | NMR Method | Activation Free Energy (ΔG≠) | Reference |

|---|---|---|---|---|

| Pr(III) | Carboxylate Group Rotation | ¹⁷O NMR | ~45 kJ mol⁻¹ | acs.org |

| Eu(III) | Racemization | ¹H NMR | - | acs.orgresearchgate.net |

| La(III) | Arm Rotation | ¹⁷O NMR / DFT | 51.8 kJ mol⁻¹ (exp.) / 52.1 kJ mol⁻¹ (DFT) | researchgate.net |

| Eu(III) | Arm Rotation | ¹⁷O NMR / DFT | 61.0 kJ mol⁻¹ (exp.) / 71.5 kJ mol⁻¹ (DFT) | researchgate.net |

The paramagnetic nature of Pr(III) significantly affects the nuclear spin relaxation times (T₁ and T₂) of nearby nuclei, particularly the protons of water molecules. This relaxation enhancement is a key feature of paramagnetic lanthanide complexes in aqueous solutions. The longitudinal relaxation rates of signals in the NMR spectra of related Dy(DTPA)²⁻ complexes have been found to be sensitive to concentration changes. x-mol.net

The mechanisms for this relaxation enhancement include the dipole-dipole interaction between the electron spin of the Pr(III) ion and the nuclear spins of the ligand or solvent molecules. At high magnetic fields and lower temperatures, the Curie-spin contribution to the paramagnetic relaxation rate enhancement can become dominant. researchgate.netx-mol.net This contribution arises from the interaction of the nuclear spins with the static magnetic field generated by the time-averaged magnetic moment of the paramagnetic ion. While Gd(III) is preferred for its strong magnetic moment in applications like MRI, other lanthanides including Pr(III) also form strong, stable complexes with DTPA suitable for such studies. google.comresearchgate.net

Electronic Spectroscopy and Luminescence Studies

Electronic spectroscopy provides information on the electronic transitions within the Pr-DTPA complex, which are sensitive to the coordination environment of the Pr(III) ion.

UV-Visible spectrophotometry is a widely used technique to monitor the formation of lanthanide complexes and to determine their stability constants. redalyc.orgosti.gov The complexation of a lanthanide ion like Pr(III) by a ligand such as DTPA leads to changes in the UV-Vis absorption spectrum. osti.gov These changes occur because the coordination environment alters the electronic energy levels of the f-orbitals of the lanthanide ion. osti.gov

The absorption spectra of Pr(III) ions feature characteristic sharp, narrow bands corresponding to f-f electronic transitions. osti.gov The position and intensity of these bands are sensitive to the ligand field. By titrating a solution of the Pr(III) ion with DTPA and monitoring the changes in absorbance, one can follow the formation of the Pr-DTPA complex. redalyc.orgosti.gov This method has been used to study the stability of various lanthanide complexes and to investigate competitive binding reactions. osti.govspindynamics.org For instance, the dissociation of a lanthanide-macromolecule complex upon the addition of a competing ligand like DTPA can be followed by observing the spectral switch from the macromolecular complex to the Ln-DTPA complex. osti.gov

While detailed luminescence studies specifically on Pr-DTPA are not extensively reported in the provided context, the general photophysical properties of Pr(III) are known. Pr(III) compounds can exhibit metal-centered emission, although the energy transfer from the ligand to the metal can be inefficient. acs.org Luminescence lifetime measurements are often used to determine the number of water molecules coordinated to the lanthanide ion in solution. spindynamics.orgosti.gov

Luminescence Lifetime Measurements (if applicable for sensitized Pr-DTPA systems)

The luminescence properties of lanthanide complexes are of significant interest, characterized by line-like emission spectra and long luminescence lifetimes, often in the microsecond to millisecond range. academie-sciences.frmdpi.com However, direct excitation of the Praseodymium(III) ion is inefficient due to its low molar absorption coefficients, a consequence of the forbidden nature of f-f transitions. academie-sciences.fr To overcome this, a process known as sensitized luminescence or the "antenna effect" is employed. In this mechanism, an organic chromophore, attached to the chelating ligand (like DTPA), absorbs light and transfers the energy to the central lanthanide ion, which then emits light. academie-sciences.fredinst.com

This technique is most effective for lanthanides such as Europium(III) and Terbium(III). academie-sciences.fredinst.com For Praseodymium(III) complexes, luminescence is often weaker and less commonly studied. However, in systems where a suitable sensitizing antenna is incorporated into the DTPA ligand framework, luminescence can be observed. The luminescence lifetime (τ) is a critical parameter in these systems, as it is sensitive to the immediate coordination environment of the ion, particularly to quenching by O-H vibrators from coordinated water molecules. academie-sciences.fr

Research into sensitized Pr-DTPA systems is not as extensive as for other lanthanides. However, studies on modified Pr-DTPA complexes provide insight. For instance, a photocytotoxic luminescent complex, [Pr(DTPAAQ)(DMF)], has been synthesized where DTPA is functionalized with an anthraquinone (B42736) (AQ) chromophore. The luminescence lifetime for this complex has been measured, demonstrating the viability of the antenna effect for Pr(III) when chelated. rsc.org

Table 1: Example of Luminescence Lifetime for a Sensitized Pr-DTPA Derivative

| Complex | Lifetime (τ) in DMF (μs) |

| [Pr(DTPAAQ)(DMF)] | 0.28 |

Data sourced from supplementary information for photocytotoxic luminescent lanthanide complexes of DTPA. rsc.org

Other Spectroscopic Techniques

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of metal complexes like Praseodymium-DTPA. americanpharmaceuticalreview.comspectroscopyonline.com These methods probe the vibrational modes of the molecule, providing a "fingerprint" that is sensitive to changes in bonding and conformation upon complexation. americanpharmaceuticalreview.comfrontiersin.org

For Pr-DTPA, the analysis focuses on the vibrational bands of the diethylenetriaminepentaacetic acid (DTPA) ligand and how they shift upon coordination to the Pr(III) ion. The most informative regions of the spectra involve the stretching vibrations of the carboxylate (COO⁻) and amine (C-N) groups, as these are the primary sites of interaction with the metal. researchgate.net

Infrared (IR) Spectroscopy : In the FT-IR spectrum of a lanthanide-DTPA complex, the strong absorption band corresponding to the asymmetric stretching vibration (νₐₛ(COO⁻)) of the deprotonated carboxylate groups is a key indicator of coordination. researchgate.net For example, in studies of the analogous Gadolinium-DTPA complex, this band appears around 1568 cm⁻¹. researchgate.net The position and shape of these bands provide evidence that the carboxyl groups are involved in bonding with the lanthanide ion. researchgate.net

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. spectroscopyonline.com It is particularly useful for studying symmetric vibrations and vibrations of the ligand backbone. For lanthanide-DTPA complexes, changes in the C-C and C-N stretching modes can be observed. Ultrafast polarization-dependent vibrational spectroscopy studies on the carbonyl stretching modes of DTPA have shown that the isotropic response is influenced by the identity of the bound metal ion, and the anisotropy decay is sensitive to the charge density of the central metal ion. rsc.org This indicates that vibrational spectroscopy can serve as a molecular-level reporter for lanthanide ion binding and the resulting conformational changes in the ligand. rsc.orgresearchgate.net

The combination of IR and Raman data allows for a comprehensive analysis of the ligand's coordination mode, confirming the involvement of both the nitrogen atoms and the carboxylate oxygen atoms in chelating the Pr(III) ion. spectroscopyonline.comresearchgate.net

Table 2: Representative Vibrational Bands for a Lanthanide-DTPA Complex (Gd-H₂DTPA as a model)

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique |

| Asymmetric stretch of carboxylate (νₐₛ(COO⁻)) | 1568 | FT-IR |

| Symmetric stretch of carboxylate (νₛ(COO⁻)) | 1401 | FT-IR |

| C-O-H vibration | 1091 | FT-IR |

Data based on assignments for Gd-H₂DTPA. researchgate.net The exact positions for Pr-DTPA may vary slightly but are expected in similar regions.

X-ray Absorption Spectroscopy (XAS) is a premier, element-specific technique for determining the local geometric and electronic structure of a metal ion in a complex, including in non-crystalline states like solutions. srs.govresearchgate.net The technique is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For the Pr-DTPA complex, XAS can provide precise information about the coordination environment of the Pr(III) ion that is often difficult to obtain by other means. srs.gov

EXAFS : This region provides quantitative information about the local atomic structure around the absorbing Pr atom. Analysis of the EXAFS spectrum can determine the number of coordinating atoms (coordination number), their distances from the Pr(III) ion (bond lengths), and the degree of local disorder. researchgate.netnsf.gov Studies on analogous lanthanide-DTPA complexes, such as Gd-DTPA, have used XAS to confirm a nine-coordinate environment for the metal ion, where the octadentate DTPA ligand is supplemented by one coordinated water molecule. researchgate.netnii.ac.jp

XANES : The XANES region is sensitive to the oxidation state and the coordination geometry (e.g., symmetry) of the Pr(III) ion. researchgate.net Investigations into materials where Neodymium (a close analogue to Praseodymium) was bound by DTPA-functionalized surfaces have utilized Nd L₃-edge XAS to probe the Nd-ligand interaction and reveal details of the structure-function relationship. srs.gov Deconvolution procedures applied to XANES spectra can further enhance structural features that are otherwise lost in the raw data due to spectral broadening. researchgate.net

Therefore, XAS is an invaluable tool for characterizing the Pr-DTPA complex, confirming that Pr(III) is likely nine-coordinate in an inner sphere that includes the three nitrogen atoms and five carboxylate oxygen atoms of the DTPA ligand, plus a single water molecule, which is consistent across the lanthanide-DTPA series. nii.ac.jp

Theoretical and Computational Investigations of Praseodymium Dtpa

Density Functional Theory (DFT) Calculations of Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of lanthanide complexes, including Pr-DTPA. DFT calculations allow for a detailed understanding of the bonding nature between the praseodymium ion (Pr³⁺) and the diethylenetriaminepentaacetic acid (DTPA) ligand.

Studies have shown that the bonding in lanthanide-DTPA complexes is predominantly electrostatic in nature. nih.govresearchgate.net However, DFT calculations reveal that there are also non-negligible covalent contributions, particularly from the oxygen and nitrogen donor atoms of the DTPA ligand. researchgate.net These calculations can quantify the degree of covalency in the metal-ligand bonds, providing insights into the stability of the complex. researchgate.net

Furthermore, DFT has been employed to analyze the electron density distribution within the [Pr(DTPA)(H₂O)]²⁻ complex. A comparison of the electron densities along the Ln–O(carboxyl) bonds for a series of lanthanide-DTPA complexes, including those of neodymium (Nd) and ytterbium (Yb), demonstrates a shift in the critical points of the electron density towards the lanthanide ion as one moves across the series. nih.gov This shift is a direct consequence of the lanthanide contraction and highlights the changes in electronic structure across the lanthanide series. nih.gov DFT calculations have also been instrumental in understanding structural transitions in praseodymium under high pressure and in studying the electronic properties of praseodymium polyhydrides. osti.govaps.org

Molecular Dynamics (MD) Simulations of Solution Behavior

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of Pr-DTPA in solution, complementing the static picture provided by DFT. These simulations can model the interactions between the complex and surrounding solvent molecules, providing insights into its solvation and dynamic processes.

MD simulations have been utilized to investigate the interaction of DTPA with various ions in aqueous environments. analis.com.mynih.gov For instance, simulations have shown that the carbonyl groups of DTPA have a strong affinity for metal ions. analis.com.my In the context of Pr-DTPA, MD simulations can elucidate the structure of the hydration shell around the complex and the dynamics of water exchange, which are crucial for understanding its properties.

Quantum Chemical Modeling of Spectroscopic Properties

Quantum chemical modeling plays a vital role in interpreting and predicting the spectroscopic properties of Pr-DTPA. These methods can calculate various spectroscopic parameters, which can then be compared with experimental data from techniques like NMR and luminescence spectroscopy.

For instance, quantum chemical calculations have been used to estimate the FT-IR and Raman spectra of related lanthanide complexes, aiding in the assignment of vibrational modes. researchgate.net The spectroscopic properties of the Pr³⁺ ion, characterized by its f-f electronic transitions, are influenced by the coordination environment provided by the DTPA ligand. acs.org Quantum chemical models can help to understand how the ligand field affects the energies and intensities of these transitions. acs.org

Theoretical models have also been developed to describe the intramolecular energy transfer processes in lanthanide complexes, which is crucial for understanding their luminescence properties. researchgate.net By calculating the electronic structure and energy levels of the ligand and the metal ion, these models can predict the efficiency of energy transfer from the ligand to the Pr³⁺ ion, a key factor determining its luminescence quantum yield. researchgate.net

Prediction of Coordination Geometries and Energetics

Theoretical calculations are invaluable for predicting the coordination geometries and energetic properties of Pr-DTPA. These predictions are essential for understanding the stability and reactivity of the complex.

DFT calculations have been successfully used to predict the coordination environment of lanthanide ions in DTPA complexes. researchgate.netosti.gov In the [M(DTPA)]²⁻ complex, the metal ion is typically coordinated to the five carboxylate groups and three nitrogen atoms of the octadentate DTPA ligand. researchgate.netacademie-sciences.fr Computational studies suggest that for many lanthanide-DTPA complexes, a water molecule also resides in the inner coordination sphere, resulting in a total coordination number of nine. academie-sciences.fr

The energetics of complex formation can also be investigated using theoretical methods. DFT calculations can determine the Gibbs free energies of complexation, providing a measure of the thermodynamic stability of the Pr-DTPA complex. researchgate.net For example, calculations have shown that the complexation of trivalent lanthanides with DTPA is an exothermic process. researchgate.net Furthermore, theoretical models can predict the activation free energy barriers for dynamic processes such as the rotation of the carboxylate groups of the ligand. researchgate.net For Pr-DTPA, a relatively low activation free energy of about 45 kJ mol⁻¹ has been measured for this fluxional process. researchgate.netnih.gov

Applications in Advanced Separation and Extraction Technologies

Role of Praseodymium DTPA in Lanthanide/Actinide Separations

The chemical similarities between trivalent actinides and lanthanides present a significant challenge in the partitioning of used nuclear fuel. researchgate.netunlv.edu DTPA plays a crucial role as a selective aqueous complexing agent, or "holdback" reagent, to achieve this difficult separation. tandfonline.comresearchgate.net

The Trivalent Actinide Lanthanide Separation by Phosphorus-reagent Extraction from Aqueous Komplexes (TALSPEAK) process is a benchmark solvent extraction method that relies heavily on the properties of DTPA. tandfonline.comresearchgate.net In this system, DTPA is used in a buffered aqueous phase to selectively retain the trivalent actinide ions (like Americium and Curium) due to the formation of highly stable aqueous complexes. tandfonline.comosti.govosti.gov Simultaneously, lanthanides such as praseodymium, which form less stable complexes with DTPA, are preferentially extracted into an organic phase containing an acidic organophosphorus extractant, typically di-(2-ethylhexyl) phosphoric acid (HDEHP). tandfonline.comosti.govrsc.org

| Component | Phase | Primary Role in TALSPEAK Process | Example |

|---|---|---|---|

| Extractant | Organic | Extracts trivalent lanthanides into the organic phase. | HDEHP (di-(2-ethylhexyl) phosphoric acid) |

| Aqueous Complexant (Holdback Reagent) | Aqueous | Forms stable complexes with trivalent actinides, retaining them in the aqueous phase. tandfonline.comosti.gov | DTPA |

| Buffer | Aqueous | Maintains a narrow, optimal pH range for the separation. osti.gov | Lactic Acid |

| Diluent | Organic | Acts as a solvent for the organic-phase extractant. | n-dodecane, Kerosene |

Separating adjacent rare earth elements like praseodymium and neodymium is notoriously difficult due to their similar chemical properties and ionic radii. While traditional separation methods rely on slight thermodynamic differences, recent research has focused on exploiting kinetic differences to enhance separation. researchgate.netresearchgate.net The kinetics of complex formation and dissociation with ligands like DTPA can differ sufficiently between Pr(III) and Nd(III) to be leveraged for separation.

One study demonstrated that the enhanced separation of Pr³⁺ and Nd³⁺ during thin-layer oil film extraction is primarily dependent on the kinetic difference in their diffusion mass transfer. researchgate.net This approach achieved a maximum separation factor (βPr/Nd) greater than 10, a significant improvement over conventional processes based on thermodynamic differences. researchgate.net Another innovative approach, termed a "kinetic 'push and pull' system," utilized a non-equilibrium extraction with DTPA and bis-(2-ethylhexyl)phosphoric acid (B2EHPA) in a kerosine system. researchgate.net This method successfully obtained a separation factor (βPr-Nd) of 5.0. researchgate.net These kinetic-based methods highlight a promising pathway for achieving the selective recovery of praseodymium and neodymium. researchgate.net

| Separation System | Principle | Achieved Separation Factor (βPr/Nd or βNd/Pr) | Reference |

|---|---|---|---|

| Thin-Layer Oil Film Extraction | Diffusion Mass Transfer Kinetic Difference | > 10 (βPr/Nd) | researchgate.net |

| Kinetic "Push and Pull" System ([A336][NO3]-DTPA) | Non-Equilibrium Extraction | 5.0 (βPr-Nd) | researchgate.net |

| Ionic Liquid with 2-thenoyltrifluoroacetone (B1682245) (HTTA) | Selective Dissolution (Thermodynamic) | > 500 (βNd/Pr) | researchgate.net |

Membrane-Based Separation Processes Utilizing DTPA

Membrane-based technologies offer an environmentally friendly alternative to solvent extraction, often characterized by lower consumption of chemical reagents and high efficiency. nih.gov The incorporation of DTPA into these systems can significantly enhance the removal, recovery, and separation of praseodymium.

Nanofiltration (NF) has been proven to be an effective process for the separation and concentration of praseodymium(III) from acidic aqueous solutions. researchgate.net Research has shown that using an NF membrane can concentrate Pr from an acid solution with 89% efficiency. researchgate.net The efficiency of this process can be further improved by using DTPA as a complexing agent. The complexation of rare earth elements with DTPA increases their size and charge, leading to higher rejection by the NF membrane and thus increasing recovery efficiency. researchgate.netresearchgate.net Furthermore, novel nanofiltration membranes have been developed by coating a polyether sulfone (PES) ultrafiltration membrane with DTPA, demonstrating the direct integration of the complexant into the membrane structure to improve performance. researchgate.net

Supported Liquid Membrane (SLM) technology combines solvent extraction and stripping into a single step, offering high selectivity and low energy consumption. nih.govmsrjournal.com An SLM consists of an organic liquid phase, containing a carrier molecule (extractant), which is immobilized within the pores of a microporous solid support that separates the aqueous feed and stripping phases. nih.govmsrjournal.com

The use of DTPA in the aqueous feed can facilitate the selective transport of praseodymium across the membrane. In the context of recovering rare earth elements like neodymium, dysprosium, and praseodymium from waste permanent magnet leach liquor, Hollow Fiber Supported Liquid Membrane (HFSLM) systems have been investigated. researchgate.net In one study, the recovery percentages for neodymium, dysprosium, and praseodymium were 63.13%, 15.21%, and 56.29%, respectively. researchgate.net Another investigation into Pr-Nd separation using an SLM system found that incorporating an ionic liquid into the organic membrane phase improved stability and achieved up to 90% extraction of both elements. msrjournal.com

| Component | Function in SLM System | Example Material |

|---|---|---|

| Solid Support | Provides a stable structure for the liquid membrane. | Polypropylene (PP), Polytetrafluoroethylene (PTFE) msrjournal.com |

| Organic Liquid Membrane | Fills the pores of the support and contains the carrier. | Kerosene, Ionic Liquids (e.g., [C6MIM][NTf2]) msrjournal.com |

| Carrier (Extractant) | Facilitates the transport of the metal ion across the membrane. | D2EHPA, TOPO, TBP msrjournal.com |

| Feed Phase | Aqueous solution containing the metal ions to be separated (e.g., Pr³⁺). | Leach liquor from magnets, industrial effluents |

| Stripping Phase | Aqueous solution that receives the metal ions from the membrane. | Acids (e.g., H₂SO₄, HCl) msrjournal.comresearchgate.net |

Mechanistic Studies of DTPA's Role in Separation Enhancement

Understanding the fundamental mechanisms of DTPA's interactions with lanthanides is crucial for optimizing separation processes. The effectiveness of DTPA in systems like TALSPEAK is rooted in both thermodynamic and kinetic factors of its complexation with metal ions. osti.govrsc.org

Thermodynamically, DTPA's ability to separate actinides from lanthanides stems from the greater stability of the actinide-DTPA complexes compared to the lanthanide-DTPA complexes. researchgate.net This difference in stability constants is the primary driver for the selective retention of actinides in the aqueous phase. osti.gov

Kinetically, the process is more complex. The rate of transfer of metal ions from the aqueous to the organic phase is often limited by the dissociation of the aqueous metal-DTPA complex. rsc.org Studies investigating the kinetics of lanthanide complexation by DTPA have revealed that the dissociation of the dye-metal complex can significantly impact measured kinetic data when using dye ligand displacement techniques. rsc.org The rate of the complexation reaction for the entire lanthanide series has been determined, and in lactate (B86563) solutions, the exchange of lanthanide ions between lactate complexes and DTPA governs the process. rsc.org The slow kinetics of the Ln-DTPA complex dissociation at the liquid-liquid interface is considered a primary reason for the slow phase transfer often observed in the TALSPEAK process. rsc.org These mechanistic insights are vital for developing more efficient separation systems by addressing the rate-limiting steps. rsc.orgrsc.org

Preclinical Research Modalities and Analytical Applications

Praseodymium DTPA as a Paramagnetic Probe in In Vitro and Phantom Models

Praseodymium-DTPA (Pr-DTPA) serves as a valuable tool in preclinical research, particularly as a paramagnetic probe in nuclear magnetic resonance (NMR) and magnetic resonance imaging (MRI). Its utility stems from its influence on the magnetic relaxation of water protons, which can be harnessed to study various model systems.

Mechanisms of Magnetic Relaxation Enhancement

The paramagnetic nature of the praseodymium(III) ion is central to its function as a relaxation agent. Paramagnetic lanthanide complexes, including Pr-DTPA, can induce large shifts in the NMR signals of chelating ligands, moving them beyond the typical range of endogenous proton resonances. doi.org This effect, along with enhanced longitudinal relaxation rates, allows these complexes to be used as molecular imaging probes. doi.org

The primary mechanism of relaxation enhancement by paramagnetic ions like Pr³⁺ involves the interaction between the magnetic moment of the ion and the nuclear spins of surrounding water protons. This interaction shortens the T1 (spin-lattice) and T2 (spin-spin) relaxation times of the water protons. nih.govajronline.org The efficiency of this process is influenced by several factors, including the number of water molecules in the inner coordination sphere of the complex, the residence time of these water molecules, and the rotational correlation time of the complex. researchgate.net

Specifically, the Curie-spin contribution to the enhancement of the spin-spin relaxation rate can be a dominant factor, particularly at high concentrations and low temperatures. x-mol.net This mechanism is related to the static magnetic field generated by the paramagnetic center, which affects the precession frequency of nearby nuclear spins.

Relaxivity Measurements and Optimization in Model Systems

Relaxivity (r₁) is a measure of a paramagnetic contrast agent's efficiency in enhancing the relaxation rate of water protons, typically expressed in units of s⁻¹mM⁻¹. researchgate.net Studies on various DTPA-based complexes have shown that their relaxivity can be significantly influenced by the chemical structure of the ligand and the environment of the complex. researchgate.netcapes.gov.br

For instance, the relaxivity of gadolinium (Gd)-DTPA, a clinically used contrast agent, has been shown to increase with the concentration of macromolecules in model systems, suggesting that the relaxivity in tissue could be higher than in simple saline solutions. nih.gov This is attributed to the restriction of the molecular tumbling of the complex within the macromolecular matrix, which in turn enhances the relaxation effects. thno.org

Optimization of relaxivity in model systems often involves modifying the DTPA ligand to alter its interaction with the surrounding environment. For example, creating amphiphilic derivatives of DTPA and incorporating them into micelles can lead to higher relaxivity values compared to the parent compound. capes.gov.brkuleuven.be This enhancement is often due to an increase in the rotational correlation time (slower tumbling) of the complex within the micellar structure. kuleuven.be However, the length of alkyl chains in these derivatives can also impact relaxivity; excessively long chains may increase the mobility of the polar head of the complex, leading to lower relaxivity. kuleuven.be

The following table summarizes the relaxivity values of different DTPA-based complexes in various model systems.

| Complex | Model System | Relaxivity (r₁) (s⁻¹mM⁻¹) | Magnetic Field | Temperature | Reference |

|---|---|---|---|---|---|

| Gd-DTPA | Saline | 3.87 ± 0.06 | 8.45 T | Room Temperature | nih.gov |

| Gd-DTPA | Plasma | 3.98 ± 0.05 | 8.45 T | Room Temperature | nih.gov |

| Gd-DTPA | Cartilage | 4.08 ± 0.08 | 8.45 T | Room Temperature | nih.gov |

| Gd-DTPA-BzA | Aqueous Solution | Slightly higher than Gd-DTPA | 0.02 to 300 MHz | 310 K | researchgate.net |

| Gd-DTPA-PNAD (GdL) | Aqueous Solution (pH 7.2) | 5.96 | 20 MHz | 25°C | google.com |

Application in Phantom Imaging Studies

Phantoms are objects used in medical imaging to evaluate, analyze, and tune the performance of imaging devices. phantomlab.com They are crucial for developing new imaging sequences, validating protocols, and for quality control. researchgate.net Praseodymium-DTPA, along with other paramagnetic lanthanide complexes, has been utilized in phantom studies for both MRI and computed tomography (CT).

In MRI, phantoms are prepared with varying concentrations of the paramagnetic agent to create regions with different, well-defined T1 and T2 relaxation times. researchgate.netgoogle.com These phantoms allow researchers to assess the performance of MRI scanners in distinguishing between different tissue types and to quantify the effects of contrast agents. For example, phantoms containing Gd-DTPA have been used to develop and validate models for analyzing dynamic contrast-enhanced MRI data. paul-tofts-phd.org.uk These models are used to measure physiological parameters such as capillary permeability. paul-tofts-phd.org.uk

In CT imaging, metal complexes of the EOB-DTPA type, including those with praseodymium, have been investigated in phantom models to assess their potential as liver-specific contrast agents. nih.gov These studies help determine the relationship between the concentration of the contrast agent and the resulting enhancement in CT signal, measured in Hounsfield Units (HU). nih.gov

The design of phantoms can vary, from simple solutions to more complex structures that mimic the geometric and radiological properties of human tissues. sunnuclear.comnih.gov For instance, some phantoms incorporate a 3D grid to provide detailed information on geometric distortion in MR images. phantomlab.comsunnuclear.com

Radiopharmaceutical Development and Preclinical Evaluation of Radiothis compound Conjugates

The radioisotope praseodymium-140 (¹⁴⁰Pr) has emerged as a promising candidate for positron emission tomography (PET) due to its short half-life and high positron emission rate. worldscientific.comresearchgate.networldscientific.com The development of radiopharmaceuticals based on ¹⁴⁰Pr chelated with DTPA has been a focus of preclinical research.

Synthesis and Radiolabeling of Praseodymium-140 DTPA Conjugates

The production of ¹⁴⁰Pr for radiopharmaceutical use is typically achieved through a radionuclide generator system, most commonly the ¹⁴⁰Nd/¹⁴⁰Pr generator. worldscientific.comresearchgate.net In this system, the parent radionuclide, neodymium-140 (¹⁴⁰Nd), is produced by irradiating praseodymium-141 (¹⁴¹Pr) with protons. worldscientific.comresearchgate.netd-nb.info The resulting ¹⁴⁰Nd decays to the short-lived daughter ¹⁴⁰Pr. worldscientific.comresearchgate.networldscientific.com

The synthesis of ¹⁴⁰Pr-DTPA conjugates involves labeling a molecule of interest, which has been previously conjugated with the chelator DTPA, with ¹⁴⁰Pr. A common strategy is to label a DTPA-conjugated molecule with the parent ¹⁴⁰Nd. worldscientific.comresearchgate.net The in-situ decay of ¹⁴⁰Nd then produces the desired ¹⁴⁰Pr-labeled radiopharmaceutical. worldscientific.comresearchgate.networldscientific.com

For example, researchers have synthesized a stable human serum albumin–diethylenetriaminepentaacetic acid (HSA-DTPA) conjugate and labeled it with the ¹⁴⁰Nd/¹⁴⁰Pr generator. worldscientific.comresearchgate.net This involves the separation of ¹⁴⁰Nd from the irradiated praseodymium target, often using cation exchange chromatography, followed by the conjugation to the HSA-DTPA molecule. worldscientific.comresearchgate.net

The following table outlines a typical production and synthesis process for a ¹⁴⁰Pr-DTPA conjugate.

| Step | Description | Reference |

|---|---|---|

| ¹⁴⁰Nd Production | Irradiation of praseodymium-141 foils with 23 MeV protons via the ¹⁴¹Pr(p,2n)¹⁴⁰Nd reaction. | worldscientific.comresearchgate.net |

| Separation | Separation of the product nuclide (¹⁴⁰Nd) with a yield of 35% by cation exchange using α-hydroxyisobutyric acid as an eluent. | worldscientific.comresearchgate.net |

| Conjugation | Synthesis of a stable human serum albumin–diethylenetriaminepentaacetic acid (HSA-DTPA) conjugate. | worldscientific.comresearchgate.net |

| Labeling | Labeling of the HSA-DTPA conjugate with the ¹⁴⁰Nd/¹⁴⁰Pr generator. | worldscientific.comresearchgate.net |

| In Situ Generation of ¹⁴⁰Pr | ¹⁴⁰Nd decays to the short-lived daughter ¹⁴⁰Pr, which serves as the imaging agent. | worldscientific.comresearchgate.networldscientific.com |

In Vitro Stability and Chelation Efficiency of Radiopraseodymium Complexes

The stability of radiometal complexes is crucial for their use in radiopharmaceuticals to prevent the release of the free radiometal in vivo. nih.govgoogle.com DTPA is an acyclic chelator known to form stable complexes with various metal ions, including lanthanides. mdpi.combiomers.net The chelation process with DTPA is typically rapid and can be performed at room temperature. nih.govmdpi.com

The stability of DTPA complexes can, however, be lower than that of macrocyclic chelators like DOTA, especially in vivo. mdpi.com The stability of a Gd-DTPA complex, for instance, is influenced by modifications to the DTPA molecule. nih.gov Studies have shown that while mono-substituted DTPA derivatives retain high stability, di-substituted derivatives can have significantly lower stability constants, which could compromise their effectiveness as imaging agents. nih.gov

In the context of the ¹⁴⁰Nd/¹⁴⁰Pr generator, the stability of the parent ¹⁴⁰Nd-chelate is paramount. The decay of ¹⁴⁰Nd to ¹⁴⁰Pr involves an electron capture process which can lead to the release of the daughter ¹⁴⁰Pr from the chelate due to "hot-atom effects". researchgate.net This phenomenon is actually exploited in some generator designs where the parent ¹⁴⁰Nd is bound to a solid phase (e.g., ¹⁴⁰Nd-DOTA), and the daughter ¹⁴⁰Pr is eluted in an ionic form. researchgate.net An optimized eluent, such as a DTPA solution, can achieve an elution yield of at least 93%. researchgate.net

When ¹⁴⁰Nd-DTPA conjugates are used directly, the stability of the resulting ¹⁴⁰Pr complex is important. Preclinical studies with ¹⁴⁰Nd/¹⁴⁰Pr-labeled HSA-DTPA in tumor-bearing rats have shown no evidence of translocation or in vivo loss of ¹⁴⁰Pr, indicating that the ¹⁴⁰Pr remains effectively chelated by the DTPA on the albumin molecule. worldscientific.comresearchgate.net

The chelation efficiency of DTPA with various radiometals is generally high. For instance, radiolabeling of a DTPA-coupled compound with technetium-99m showed a pharmaceutical yield of 97%, and the resulting complex was stable in saline and blood serum for up to 6 hours. nih.gov While this study did not use praseodymium, it demonstrates the high chelation efficiency achievable with DTPA under appropriate conditions.

Preclinical Animal Model Studies for Distribution and Retention (excluding clinical human data)

Direct and comprehensive biodistribution data specifically for Praseodymium Diethylenetriaminepentaacetic acid (Pr-DTPA) in preclinical animal models is limited in publicly available research. However, studies on closely related derivatives and comparative analyses of lanthanide complexes provide significant insight into the expected pharmacokinetic behavior of Pr-DTPA.

Research involving a derivative, Praseodymium-DTPA-BMA, was conducted in rats as part of a broader investigation into gadolinium-based contrast agents. fda.gov In a single-dose toxicity study, observations were made regarding the compound's effects and distribution, which indirectly inform on its retention in certain organs. Pathological findings in necropsied animals indicated the presence of the compound or its effects in the liver, lungs, and spleen. fda.gov

| Animal Model | Compound | Key Findings in Distribution/Retention | Source |

|---|---|---|---|

| Rat | Praseodymium-DTPA-BMA | Post-mortem microscopy revealed dystrophy and vacuolated Kupffer cells in the liver, alveolar histiocytosis and congestion in the lung, and an increased number of foam cells in the spleen. | fda.gov |

Furthermore, extensive preclinical research on other lanthanide (Ln) complexes provides a strong basis for predicting the behavior of Pr-DTPA. Studies comparing various lanthanide chelates (using ligands like DOTA and DTPA) consistently demonstrate that the pharmacokinetic properties are largely determined by the chelator rather than the specific lanthanide ion. nih.govresearchgate.net When complexed, different lanthanides exhibit nearly identical tissue distribution profiles. nih.gov A common methodology involves injecting a mixture of different Ln-DTPA complexes into mice and analyzing the organ and tissue distribution via inductively coupled plasma mass spectrometry (ICP-MS). researchgate.net These comparative studies conclude that one radiolanthanide can likely be substituted for another without significantly altering the tissue distribution of the resulting radiopharmaceutical. nih.govresearchgate.net Based on this principle, Pr-DTPA is expected to follow the general pharmacokinetic profile of other stable Ln-DTPA complexes, which are characterized by rapid renal clearance and minimal retention in the body under normal physiological conditions.

General Analytical Reagent Applications

This compound serves as a valuable compound in various analytical applications, leveraging the specific chemical and photophysical properties of both the praseodymium ion and the DTPA chelator.

Use in Metal Ion Sensing and Detection Methodologies

While specific applications of Praseodymium-DTPA as a sensor for other metal ions are not extensively documented, the underlying principles are well-established through research on other lanthanide-DTPA complexes. These complexes are frequently employed as luminescent probes in analytical chemistry. nih.govresearchgate.net The mechanism typically relies on the modulation of the lanthanide's characteristic long-lived luminescence upon interaction with a target analyte. nih.govresearchgate.net

A pertinent example of this methodology is the development of a fluorescent probe for uric acid based on a Terbium-DTPA derivative, Tb(III)-dtpa-bis(2,6-diaminopurine). researchgate.net In this system, the fluorescence of the Tb-DTPA complex is quenched in the presence of uric acid, allowing for its detection. researchgate.net The design leverages the specific interaction between the purine (B94841) component of the probe and uric acid. researchgate.net This approach demonstrates the potential for developing a similar sensor using a Pr-DTPA core, which would rely on the modulation of praseodymium's own unique, albeit typically weaker, luminescent properties.

The strong chelating nature of DTPA is fundamental to these applications. DTPA's ability to form highly stable complexes prevents the dissociation of the lanthanide ion while allowing for specific interactions with target analytes. wikipedia.orgbiomers.net The stability of various lanthanide-DTPA complexes and the kinetics of their formation and dissociation are key areas of study that underpin their use in sensing. rsc.org

| Sensor Component | Function | Detection Principle (by Analogy) | Source |

|---|---|---|---|

| Lanthanide (e.g., Praseodymium) | Provides a luminescent signal. | Analyte interaction causes a change (e.g., quenching or enhancement) in the characteristic luminescence of the lanthanide ion. | nih.govresearchgate.net |

| DTPA (Chelator) | Forms a stable complex with the lanthanide, preventing its dissociation in the analytical medium. | Maintains the integrity of the luminescent core while allowing for functionalization with analyte-recognition moieties. | researchgate.netwikipedia.org |

| Recognition Moiety (e.g., 2,6-diaminopurine) | Binds selectively to the target analyte (e.g., uric acid). | The binding event triggers the change in the lanthanide's luminescence, providing specificity. | researchgate.net |

Catalytic or Enzymatic Reaction Studies (non-biological mechanisms)

The chemical properties of this compound lend it to applications in non-biological catalytic studies, primarily through the robust chelating action of the DTPA ligand. ontosight.ai While not a catalyst in the traditional sense of accelerating a reaction, DTPA complexes play a crucial role as inhibitors or "negative catalysts" in industrial processes where trace metal ions would otherwise catalyze undesirable reactions.

A significant non-biological application is in the pulp and paper industry. Hydrogen peroxide is used as a bleaching agent in chlorine-free paper manufacturing. wikipedia.org However, its decomposition can be catalytically accelerated by trace amounts of metal ions, such as iron (Fe) and manganese (Mn), which are naturally present. wikipedia.org DTPA is added to sequester these metal ions, forming stable complexes that prevent them from participating in the catalytic decomposition of hydrogen peroxide. This action preserves the bleaching agent and improves the efficiency of the industrial process. wikipedia.org In this context, Pr-DTPA or other metal-DTPA complexes act as inhibitors by removing the active catalyst from the system.

Additionally, the study of the kinetics of ligand exchange and dissociation reactions involving lanthanide-DTPA complexes is an active area of research that falls under the umbrella of catalysis. researchgate.netresearchgate.net For instance, the dissociation of these complexes can be catalyzed by other species present in a solution, such as protons (acid catalysis). researchgate.net Investigating these kinetic behaviors is essential for understanding and controlling the chemical stability and reactivity of these compounds in various chemical environments. rsc.orgresearchgate.net

| Application Area | Mechanism | Role of DTPA Complex | Source |

|---|---|---|---|

| Pulp & Paper Bleaching | Inhibition of metal-catalyzed H₂O₂ decomposition. | DTPA chelates redox-active metal ions (e.g., Fe, Mn), preventing them from acting as catalysts for peroxide breakdown. | wikipedia.org |

| Kinetic Studies | Investigation of ligand exchange and complex dissociation. | The Ln-DTPA complex is the subject of study, with other species (e.g., H⁺) acting as catalysts for its dissociation. | researchgate.netresearchgate.net |

Q & A

Q. What computational models predict the interaction dynamics between praseodymium and DTPA in multicomponent systems?

- Answer : Density functional theory (DFT) simulations model ligand-metal binding energies, while molecular dynamics (MD) assess solvation effects. Validate models with experimental stability constants and EXAFS data. Open-source software (e.g., VASP, LAMMPS) is recommended for reproducibility .

Data Contradiction Analysis

- Example : Conflicting reports on Pr-DTPA stability constants may stem from variations in ionic strength (I = 0.1–1.0 M) or ligand-to-metal ratios. Replicate studies under standardized IUPAC conditions (I = 0.1 M NaClO₄, 25°C) and employ multiple analytical methods (e.g., potentiometry, TRLFS) to cross-validate results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.